molecular formula C6H3Cl2NO B1311917 3,6-Dichloropicolinaldehyde CAS No. 343781-53-3

3,6-Dichloropicolinaldehyde

Cat. No.: B1311917
CAS No.: 343781-53-3
M. Wt: 176 g/mol
InChI Key: AXJGZYKXECWPOM-UHFFFAOYSA-N
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Description

3,6-Dichloropicolinaldehyde is an organic compound with the molecular formula C6H3Cl2NO. It is a halogenated derivative of picolinaldehyde, characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the pyridine ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichloropicolinaldehyde can be synthesized through several methods. One common approach involves the chlorination of picolinaldehyde. The reaction typically uses phosphorus oxychloride (POCl3) as the chlorinating agent, and the process is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of 2,3,6-trichloropyridine as a starting material. This compound undergoes a carbonyl insertion reaction in the presence of a catalyst, an acid-binding agent, and an organic solvent. The reaction is conducted at elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atoms under basic conditions.

Major Products:

    Oxidation: 3,6-Dichloropicolinic acid.

    Reduction: 3,6-Dichloropicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dichloropicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3,6-Dichloropicolinaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The compound can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical structures. Its molecular targets and pathways are largely determined by the specific reactions it undergoes and the functional groups introduced during these transformations .

Comparison with Similar Compounds

Uniqueness: 3,6-Dichloropicolinaldehyde is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of chemical transformations it can undergo. This positional specificity allows for selective reactions that are not possible with other isomers, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3,6-dichloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJGZYKXECWPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445312
Record name 3,6-Dichloropicolinaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343781-53-3
Record name 3,6-Dichloro-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343781-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloropicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dichloropyridine-2-carboxaldehyde
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